

The Structural Framework: Understanding Substituent Effects on the Aromatic Ring

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Compound of Interest

Compound Name: *2-Amino-4-chloro-3-fluorobenzoic acid*

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The spectroscopic signature of **2-Amino-4-chloro-3-fluorobenzoic acid** is a direct consequence of the electronic environment created by its substituents. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH), chloro (-Cl), and fluoro (-F) groups dictates the chemical shifts and vibrational frequencies observed.

- **Amino Group (-NH₂):** A powerful electron-donating group through resonance, which increases electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts (shielding) in NMR spectra.
- **Halogens (-F, -Cl):** These groups exhibit a dual nature. They are strongly electron-withdrawing through induction due to their high electronegativity, which deshields nearby nuclei. However, they also weakly donate electron density through resonance.
- **Carboxylic Acid (-COOH):** This group is strongly electron-withdrawing through both induction and resonance, causing significant deshielding of the aromatic ring, especially the carbon to which it is attached and the ortho/para positions.

A thorough understanding of these effects is critical for a logical interpretation of the complex spectra this molecule produces.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition. For **2-Amino-4-chloro-3-fluorobenzoic acid** ($C_7H_5ClFNO_2$), the expected exact mass is approximately 189.00 g/mol [1]. A key confirmatory feature is the isotopic pattern of the molecular ion peak (M^+). Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M^+ peak and an $M+2$ peak with about one-third the intensity, confirming the presence of a single chlorine atom.

Common Fragmentation Pathways: The fragmentation pattern will likely involve the initial loss of small, stable molecules:

- Loss of H_2O (18 Da): From the carboxylic acid group.
- Loss of $COOH$ (45 Da): Cleavage of the carboxylic acid group.
- Loss of Cl (35/37 Da): Cleavage of the carbon-chlorine bond.

Comparing these expected fragments to those of known compounds like 4-Amino-2-chlorobenzoic acid provides a reference for validating the fragmentation cascade[2].

Infrared (IR) Spectroscopy: A Map of Functional Groups

Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups within a molecule[3]. The spectrum of **2-Amino-4-chloro-3-fluorobenzoic acid** will be complex, but key vibrational modes can be assigned with high confidence by comparing them to related structures. Aromatic rings themselves show characteristic C-H stretching above 3000 cm^{-1} and C=C stretching peaks in the 1450 to 1600 cm^{-1} range[4].

Table 1: Comparative IR Absorption Frequencies (cm^{-1})

Vibrational Mode	2-Amino-4-chloro-3-fluorobenzoic Acid (Predicted)	2-Amino-4-chlorobenzoic Acid (Experimental) [5]	2-Aminobenzoic Acid (Experimental) [6]	Rationale for Interpretation
N-H Asymmetric Stretch	~3500	3501	~3470	A sharp peak, characteristic of a primary amine. Its position is sensitive to hydrogen bonding.
N-H Symmetric Stretch	~3400	3425	~3360	A second sharp peak for the primary amine, typically at a lower wavenumber than the asymmetric stretch.
O-H Stretch (Carboxylic Acid)	2500-3300 (broad)	2500-3300 (broad)	2500-3300 (broad)	A very broad band due to extensive hydrogen bonding in the carboxylic acid dimer, often overlapping with C-H stretches.
C=O Stretch (Carboxylic Acid)	~1670	1666	~1680	Strong, sharp absorption. Its position is influenced by conjugation with

				the ring and intramolecular hydrogen bonding.
Aromatic C=C Stretch	1600-1450	1585, 1550	1614, 1588, 1562	Multiple sharp bands characteristic of the aromatic ring skeleton.
C-F Stretch	1250-1350	N/A	N/A	The C-F bond gives a strong, characteristic absorption in the fingerprint region.
C-Cl Stretch	700-800	~731	N/A	The C-Cl stretch appears at lower wavenumbers and can help confirm the presence of chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each hydrogen (^1H NMR) and carbon (^{13}C NMR) atom.

^1H NMR Spectroscopy

The aromatic region of the ^1H NMR spectrum will be crucial for confirming the substitution pattern. For **2-Amino-4-chloro-3-fluorobenzoic acid**, we expect to see two signals in the aromatic region corresponding to the two protons on the ring.

- H-5: This proton is ortho to the chlorine and meta to the amino group.
- H-6: This proton is ortho to the amino group and meta to the chlorine.

The electron-donating amino group will shield H-6, shifting it upfield, while the electron-withdrawing groups will deshield both protons. The fluorine atom will introduce additional complexity through ^1H - ^{19}F coupling, splitting the signal of the adjacent H-5 proton.

Table 2: Comparative ^1H NMR Chemical Shifts (δ , ppm in DMSO- d_6)

Proton	2-Amino-4-chloro-3-fluorobenzoic Acid (Predicted)	2-Amino-4-chlorobenzoic Acid (Experimental) [5]	Benzoic Acid (Experimental) [7]	Interpretation Insights
COOH	> 12.0 (broad s)	5.53	~13.0 (broad s)	The acidic proton is highly deshielded and its signal is often broad due to chemical exchange.
NH ₂	5.0 - 7.0 (broad s)	4.12, 7.70	N/A	The amine protons are also exchangeable, leading to a broad singlet whose position is solvent-dependent.
H-6	~7.8 (d)	7.99	8.03 (ortho)	Expected to be downfield due to the ortho carboxylic acid, but shielded relative to benzoic acid by the amino group.
H-5	~6.8 (dd)	6.66	7.52 (para)	Expected to be significantly upfield due to the para amino group and will likely show coupling to H-6

and the fluorine
at C-3.

In the
comparative
molecule, H-3 is
ortho to the
amino group,
causing a
significant upfield
shift.

H-3

N/A

6.51

7.61 (meta)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework. Each of the seven carbon atoms in **2-Amino-4-chloro-3-fluorobenzoic acid** is in a unique chemical environment and should give a distinct signal. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J_{C-F}), providing definitive evidence for its location.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆)

Carbon	2-Amino-4-chloro-3-fluorobenzoic Acid (Predicted)	2-Amino-4-chlorobenzoic Acid (Experimental) [5]	Benzoic Acid (Experimental) [8]	Interpretation Insights
C=O	~168	174.60	~167	The carboxylic acid carbon is the most downfield signal.
C-2 (C-NH ₂)	~150	152.01	N/A	The carbon attached to the amino group is significantly deshielded by the nitrogen but shielded relative to a C-H.
C-3 (C-F)	~155 (d, ¹ J _{C-F} ≈ 245 Hz)	N/A	N/A	The carbon bonded to fluorine will be strongly deshielded and split into a doublet with a large coupling constant.
C-4 (C-Cl)	~138	140.00	N/A	The carbon attached to chlorine is deshielded.
C-1	~115	114.31	~130	This carbon is influenced by the ortho amino and meta

				fluoro/chloro groups.
C-5	~117	115.00	~128	Shielded by the para amino group.
C-6	~133	133.00	~129	Influenced by the ortho amino and meta carboxylic acid groups.

Experimental Protocols & Workflow

Protocol 1: NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible NMR data.

- Sample Preparation: Accurately weigh 5-10 mg of **2-Amino-4-chloro-3-fluorobenzoic acid** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Causality: DMSO-d₆ is an excellent solvent for polar aromatic acids and helps to preserve the signals from exchangeable -OH and -NH₂ protons, which might be lost in solvents like D₂O.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (FID) using Fourier transformation. The resulting spectra must be accurately phased and baseline corrected for reliable interpretation.

Integrated Workflow for Structural Elucidation

The following diagram outlines a logical workflow, demonstrating how data from different spectroscopic techniques are integrated for a self-validating structural confirmation.

Caption: Workflow for unambiguous structural elucidation using multiple spectroscopic techniques.

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